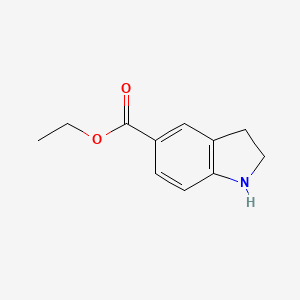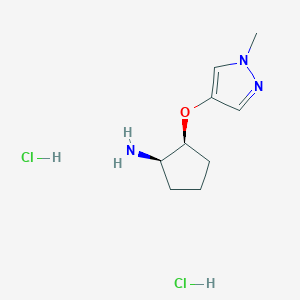
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic organic compound It features a cyclopentane ring substituted with an amine group and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring is constructed through cyclization reactions.
Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution or reductive amination.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through etherification or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an alkyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the cyclopentane or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety might play a key role in binding to these targets, while the cyclopentane ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine
- Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine monohydrochloride
Uniqueness
Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which may influence its solubility, stability, and biological activity.
Propiedades
Fórmula molecular |
C9H17Cl2N3O |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 |
Clave InChI |
PWUODWXXXCVKML-BPRGXCPLSA-N |
SMILES isomérico |
CN1C=C(C=N1)O[C@H]2CCC[C@H]2N.Cl.Cl |
SMILES canónico |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


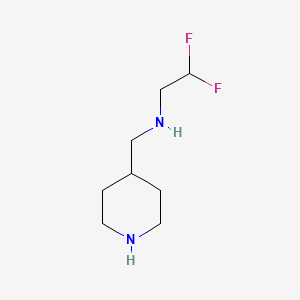
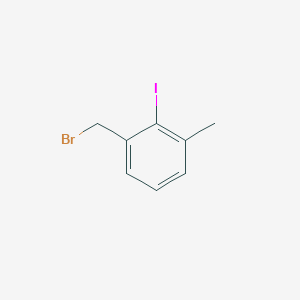
![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)
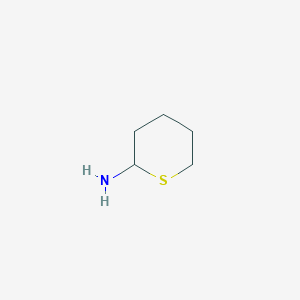
![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
